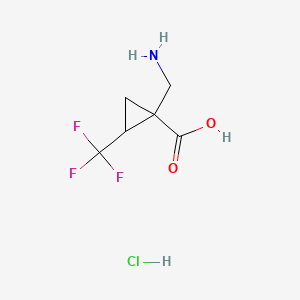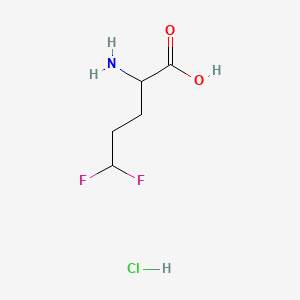![molecular formula C6H7N3O2 B6609385 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde CAS No. 2866353-72-0](/img/structure/B6609385.png)
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolo-oxazine compounds are part of a larger class of heterocyclic compounds that contain a triazole ring fused with an oxazine ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis for “4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde” is not available, similar compounds are often synthesized via aromatic nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a triazole ring fused with an oxazine ring . The exact structure would depend on the positions of the hydrogen atoms and the aldehyde group.
Wissenschaftliche Forschungsanwendungen
4H6H7H-TOC has been found to have a variety of applications in scientific research. It has been used as a ligand in the synthesis of metal-organic frameworks, as a precursor for the synthesis of heterocyclic compounds, and as a building block for the synthesis of polymers. It has also been used as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4H6H7H-TOC is not yet fully understood. However, it has been suggested that the compound acts as a nucleophilic reagent, forming a covalent bond with the substrate molecule. This bond is then broken down, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4H6H7H-TOC have not been extensively studied. However, it has been suggested that the compound may have some antibacterial and antifungal properties. It has also been found to be toxic to some types of bacteria, and may be useful in the treatment of certain types of infections.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4H6H7H-TOC in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also a highly versatile compound, which can be used in a variety of different reactions. However, it is important to note that 4H6H7H-TOC is a highly toxic compound, and should be handled with care.
Zukünftige Richtungen
The potential applications of 4H6H7H-TOC are numerous. Further research could focus on its use as a catalyst for organic synthesis, as a reagent for the synthesis of pharmaceuticals, or as a building block for the synthesis of polymers. Additionally, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, further research could be conducted into the use of 4H6H7H-TOC in the synthesis of metal-organic frameworks and heterocyclic compounds.
Synthesemethoden
The synthesis of 4H6H7H-TOC involves the reaction of a 3-nitro-1,2,4-triazole with an aldehyde in the presence of an acid catalyst. The reaction typically takes place in an aqueous solution at a temperature of between 25 and 40°C. The reaction produces a yellow-green suspension of 4H6H7H-TOC, which can be isolated by filtration and then purified by recrystallization.
Eigenschaften
IUPAC Name |
6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-3-5-6-4-11-2-1-9(6)8-7-5/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUUKIVHKSQMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(N=NN21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)

![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)


![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)


